

Application Notes and Protocols for Quantitative EEG (qEEG) Analysis of TPA023

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of quantitative electroencephalography (qEEG) in the clinical development of TPA023, a subtype-selective GABAA receptor modulator. TPA023 acts as a partial agonist at the $\alpha 2$ and $\alpha 3$ subunits of the GABAA receptor, offering the potential for anxiolytic effects with a reduced sedative profile compared to non-selective benzodiazepines.[1][2][3][4] qEEG is a sensitive tool for assessing the central nervous system (CNS) effects of pharmacological agents, making it a valuable biomarker for evaluating the pharmacodynamics of compounds like TPA023.[5][6][7]

The primary objective of utilizing qEEG in TPA023 clinical trials is to quantitatively measure the compound's engagement with its target receptors in the brain and to identify a translational biomarker of its activity.[9] Preclinical and clinical studies have indicated that TPA023 induces a dose-dependent increase in EEG beta frequency band power, which can serve as such a biomarker.[9][10] These notes will detail the methodology for capturing and analyzing this and other relevant qEEG changes.

TPA023: Mechanism of Action and Pharmacological Profile



TPA023 is a positive allosteric modulator of GABAA receptors with functional selectivity for the $\alpha 2$ and $\alpha 3$ subtypes, while acting as an antagonist at the $\alpha 1$ and $\alpha 5$ subtypes.[2][11] This selectivity is hypothesized to separate the anxiolytic effects (mediated by $\alpha 2/\alpha 3$) from the sedative and cognitive-impairing effects (primarily mediated by $\alpha 1$ and $\alpha 5$) of classical benzodiazepines.[2][4]

Kev Pharmacological Data for TPA023:

Parameter	Value	Reference
Mechanism of Action	GABAA receptor α2/α3 subtype-selective partial agonist	[1][2][11]
Therapeutic Target	Anxiety Disorders	[1][9]
Preclinical Profile	Anxiolytic-like activity without sedation	[1][12]
Human Half-life	Approximately 3-7 hours (immediate release)	[1][2][3][4]
Metabolism	Primarily via CYP3A4	[1][2][3][4]
qEEG Biomarker	Increase in Beta/Gamma frequency band power	[9][10]

Experimental Protocols

Protocol 1: First-in-Human, Dose-Escalation Study to Assess Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of TPA023 using qEEG

- 1.1. Study Objective: To evaluate the safety, tolerability, pharmacokinetic (PK) profile, and pharmacodynamic (PD) effects of single ascending doses of TPA023 in healthy male volunteers using qEEG as a primary PD endpoint.
- 1.2. Study Design: A randomized, double-blind, placebo-controlled, crossover study. Each subject will receive a single dose of TPA023 (e.g., 0.5 mg, 1.5 mg, 3.0 mg) and a placebo in



separate sessions, with a washout period of at least 7 days between sessions.

1.3. Subject Population: Healthy male volunteers, aged 18-55 years, with no history of neurological or psychiatric disorders. A full medical screening, including a baseline EEG, will be performed to exclude any participants with abnormalities.

1.4. EEG Data Acquisition:

- EEG System: A 24-channel DC-coupled EEG amplifier with a sampling rate of at least 500 Hz.
- Electrode Placement: 20 scalp electrodes placed according to the International 10-20 system, with additional electrodes for electrooculogram (EOG) and electromyogram (EMG).
- Recording Conditions: Subjects will be in a quiet, dimly lit room. Recordings will consist of 5-minute epochs of eyes-closed and eyes-open resting-state EEG at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours).
- 1.5. TPA023 Administration: TPA023 or placebo will be administered orally. Blood samples for PK analysis will be collected at time points corresponding to the EEG recordings.

1.6. qEEG Data Analysis Pipeline:

- Preprocessing:
 - Down-sampling to 256 Hz.
 - Band-pass filtering (e.g., 0.5-70 Hz) and a 50/60 Hz notch filter.
 - Visual inspection and manual rejection of epochs with gross artifacts.
 - Independent Component Analysis (ICA) to remove eye blinks, muscle artifacts, and cardiac signals.
- Spectral Analysis:
 - Fast Fourier Transform (FFT) will be applied to artifact-free 4-second epochs with 50% overlap using a Hanning window.



- Absolute and relative power will be calculated for the following frequency bands: Delta (1-4 Hz), Theta (4-8 Hz), Alpha (8-12 Hz), Beta (12-30 Hz), and Gamma (30-50 Hz).
- Statistical Analysis:
 - The primary endpoint will be the change from baseline in absolute beta power.
 - A mixed-model analysis of variance (ANOVA) will be used to assess the effects of TPA023 dose, time, and their interaction on qEEG parameters.
 - Correlation analysis will be performed between TPA023 plasma concentrations and changes in beta power.
- 1.7. Expected Outcomes: A dose-dependent increase in beta power following TPA023 administration compared to placebo. The magnitude and timing of this effect should correlate with the pharmacokinetic profile of TPA023.

Protocol 2: Proof-of-Concept Study in Patients with Generalized Anxiety Disorder (GAD)

- 2.1. Study Objective: To evaluate the anxiolytic efficacy and target engagement of TPA023 in patients with GAD using qEEG as a biomarker of treatment response.
- 2.2. Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study. Patients will be randomized to receive either a fixed dose of TPA023 or a placebo for 4 weeks.
- 2.3. Subject Population: Patients diagnosed with GAD according to DSM-5 criteria, with a Hamilton Anxiety Rating Scale (HAM-A) score ≥ 20.
- 2.4. EEG Data Acquisition and Analysis: The data acquisition and analysis protocol will be similar to Protocol 1. EEG recordings will be performed at baseline and at the end of the 4-week treatment period.
- 2.5. Clinical Assessments: Clinical efficacy will be assessed using the HAM-A scale.
- 2.6. Expected Outcomes:



- A significant increase in resting-state beta power in the TPA023 group compared to the placebo group.
- A significant reduction in HAM-A scores in the TPA023 group.
- A correlation between the change in beta power and the improvement in clinical symptoms (reduction in HAM-A score).

Data Presentation

Quantitative EEG data should be summarized in tables to facilitate comparison across treatment groups and time points.

Table 1: Change from Baseline in Absolute Beta Power (μV^2) Following Single Ascending Doses of TPA023

Time Point	Placebo (Mean ± SD)	TPA023 0.5 mg (Mean ± SD)	TPA023 1.5 mg (Mean ± SD)	TPA023 3.0 mg (Mean ± SD)
1h post-dose	_			
2h post-dose	_			
4h post-dose	_			
6h post-dose	_			
8h post-dose	_			
24h post-dose	_			

Table 2: Correlation between TPA023 Plasma Concentration and Change in Beta Power

Dose	Correlation Coefficient (r)	p-value
0.5 mg	_	
1.5 mg	_	
3.0 mg	_	



Table 3: qEEG and Clinical Outcomes in GAD Patients after 4 Weeks of Treatment

Parameter	Placebo Group (Mean Change ± SD)	TPA023 Group (Mean Change ± SD)	p-value
Absolute Beta Power (μV^2)			
Relative Beta Power (%)	_		
HAM-A Total Score	_		

Visualizations TPA023 Signaling Pathway

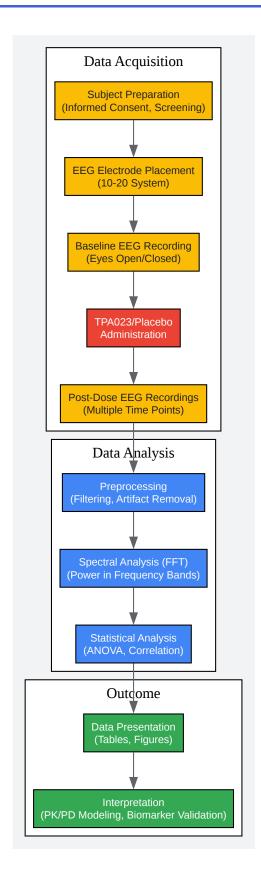


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Caption: TPA023 enhances GABAergic inhibition via $\alpha 2/\alpha 3$ subunits.

Experimental Workflow for qEEG Analysis of TPA023



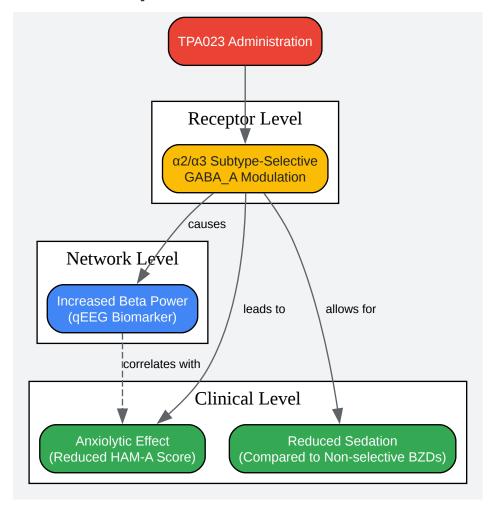


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Caption: Workflow for a TPA023 clinical trial using qEEG.



Logical Relationship of TPA023's Effects



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Caption: Relationship between TPA023's actions and outcomes.

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Methodological & Application





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